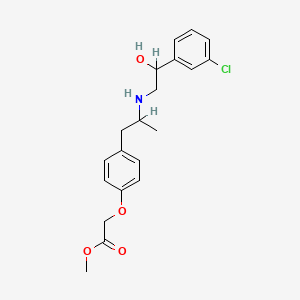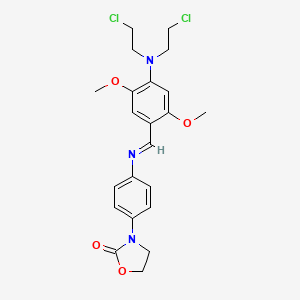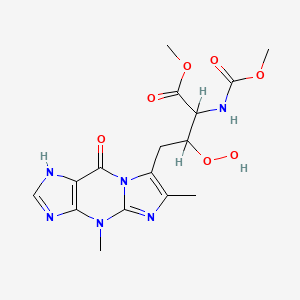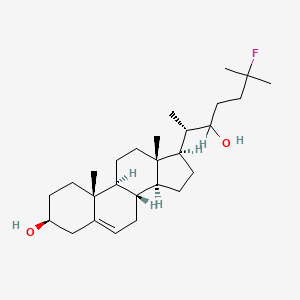
Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate is a synthetic compound known for its diverse applications in scientific research. It is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives . This compound is part of the human exposome, indicating its presence in the environment and potential exposure to humans .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Hydroxyethylamine Intermediate: This step involves the reaction of 3-chlorophenylacetonitrile with ethylene oxide in the presence of a base to form 2-(3-chlorophenyl)ethanol. This intermediate is then reacted with ammonia to form 2-(3-chlorophenyl)ethylamine.
Alkylation Reaction: The 2-(3-chlorophenyl)ethylamine is then reacted with 4-bromomethylphenoxyacetic acid methyl ester under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Formation of 4-(2-(2-oxo-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate.
Reduction: Formation of 4-(2-(2-amino-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate.
Substitution: Formation of 4-(2-(2-hydroxy-2-(3-substituted phenyl)ethylamino)propyl)phenoxyacetate.
科学的研究の応用
Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets beta-adrenoceptors, influencing cellular signaling pathways.
Pathways Involved: The compound modulates the activity of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) pathways, leading to various physiological effects.
類似化合物との比較
Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate can be compared with other similar compounds such as:
Indole Derivatives: These compounds also exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Phenoxyacetic Acid Derivatives: These compounds are known for their herbicidal and plant growth-regulating properties.
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological applications.
4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetic acid: A closely related compound with similar chemical properties.
特性
CAS番号 |
91097-81-3 |
|---|---|
分子式 |
C20H24ClNO4 |
分子量 |
377.9 g/mol |
IUPAC名 |
methyl 2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate |
InChI |
InChI=1S/C20H24ClNO4/c1-14(22-12-19(23)16-4-3-5-17(21)11-16)10-15-6-8-18(9-7-15)26-13-20(24)25-2/h3-9,11,14,19,22-23H,10,12-13H2,1-2H3 |
InChIキー |
ZFLBZHXQAMUEFS-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)OC)NCC(C2=CC(=CC=C2)Cl)O |
正規SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)OC)NCC(C2=CC(=CC=C2)Cl)O |
同義語 |
BRL 35135 BRL 35135, hydrombromide, (R*,R*)-(+-)-isomer BRL-35135 BRL35135A methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














